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Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data
1,3-Diiodobenzene, also known as m-diiodobenzene, is a key aromatic building block in

organic synthesis. Its two iodine atoms, positioned at the meta positions of the benzene ring,

provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor in

the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The

Chemical Abstracts Service (CAS) registry number for 1,3-diiodobenzene is 626-00-6.[1][2][4]

Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of 1,3-diiodobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1666199?utm_src=pdf-interest
https://www.benchchem.com/product/b1666199?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-txa2-synthase-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC4175445/
https://www.nbinno.com/article/other-organic-chemicals/enhancing-polymer-synthesis-with-1-3-diiodobenzene-building-blocks-for-advanced-materials-oz
https://www.benchchem.com/product/b1666199?utm_src=pdf-body
https://synapse.patsnap.com/article/what-are-txa2-synthase-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC4175445/
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-of-iodobenzene-with-phenyl-acetylene_fig57_340831950
https://www.benchchem.com/product/b1666199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 626-00-6 [1][2][4]

Molecular Formula C₆H₄I₂ [1]

Molecular Weight 329.90 g/mol [1]

Melting Point 34-37 °C [5][6]

Boiling Point 285 °C

Density 2.45 g/cm³

Appearance
White to light yellow crystalline

solid

Solubility
Insoluble in water; Soluble in

hot methanol, chloroform.
[5]

Safety and Handling Information
1,3-Diiodobenzene is classified as an irritant and should be handled with appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It is known to

cause skin and eye irritation.[7] For detailed safety information, refer to the Safety Data Sheet

(SDS).

Synthesis and Experimental Protocols
Synthesis of 1,3-Diiodobenzene via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl

amines via a diazonium salt intermediate.[8][9][10][11] This protocol details the synthesis of

1,3-diiodobenzene from m-phenylenediamine.

Experimental Protocol:

Diazotization:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in a mixture of
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concentrated hydrochloric acid (40 mL) and water (40 mL).

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

Slowly add a pre-cooled solution of sodium nitrite (14 g, 0.2 mol) in water (30 mL)

dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the

addition.

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to

ensure complete diazotization.

Iodination:

In a separate beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL).

Slowly add the cold diazonium salt solution to the potassium iodide solution with

continuous stirring. A dark precipitate will form.

Allow the mixture to warm to room temperature and then heat it gently on a water bath to

approximately 60 °C for one hour to ensure complete decomposition of the diazonium salt.

Nitrogen gas will be evolved.

Work-up and Purification:

Cool the reaction mixture to room temperature.

Extract the product with diethyl ether (3 x 50 mL).

Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any

unreacted iodine, followed by a wash with saturated sodium bicarbonate solution and then

brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Remove the solvent by rotary evaporation to yield the crude 1,3-diiodobenzene.

Further purify the product by vacuum distillation or recrystallization from a suitable solvent

like ethanol.
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Synthesis of 1,3-Diiodobenzene

m-Phenylenediamine Bis(diazonium) Salt

NaNO₂, HCl
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Caption: Synthesis of 1,3-diiodobenzene from m-phenylenediamine.

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the

formation of C-C bonds between an organoboron compound and an organohalide.[12][13][14]

Experimental Protocol:

Reaction Setup:

To a Schlenk flask, add 1,3-diiodobenzene (330 mg, 1.0 mmol), 4-methoxyphenylboronic

acid (334 mg, 2.2 mmol), and potassium carbonate (552 mg, 4.0 mmol).

Add a palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Reaction Execution:

Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

Cool the reaction to room temperature and dilute with dichloromethane (50 mL).
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Wash the organic layer with deionized water (3 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

1,3-Diiodobenzene

Biaryl Product
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for

the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][15][16]

[17][18]

Experimental Protocol:

Reaction Setup:

In a flame-dried Schlenk flask, place 1,3-diiodobenzene (330 mg, 1.0 mmol), a palladium

catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

Evacuate and backfill the flask with argon.

Reaction Execution:
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Add a degassed solvent such as triethylamine (10 mL).

Add phenylacetylene (220 µL, 2.0 mmol) via syringe.

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

Work-up and Purification:

Remove the solvent under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution

and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

Purify the product by column chromatography on silica gel.

Applications in Drug Development and Signaling
Pathways
1,3-Diiodobenzene serves as a scaffold for the synthesis of various biologically active

molecules. One notable example is its use in the synthesis of Tröger's base analogs, some of

which have shown inhibitory activity against enzymes such as thromboxane A2 synthase.[1]

Thromboxane A2 Synthase Signaling Pathway
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[1]

[19][20][21] Its synthesis is a key target for anti-thrombotic drugs. The pathway begins with the

release of arachidonic acid from the cell membrane, which is then converted to prostaglandin

H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then converts

PGH2 to TXA2.[2][6] Inhibitors of this enzyme can prevent the formation of TXA2, thereby

reducing platelet aggregation and vasoconstriction.[1][19][20]
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Caption: Inhibition of the Thromboxane A2 synthase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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